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Compound of Interest
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hydrochloride
CAS No.: 1259952-25-4
Cat. No.: B12640459

Get Quote

Executive Summary

The indanol scaffold, particularly (1S,2R)-cis-1-amino-2-indanol, represents a cornerstone in
asymmetric synthesis and drug discovery. Its rigid bicyclic backbone restricts conformational
freedom, minimizing entropy loss during ligand-substrate binding and enhancing
stereoselectivity. The incorporation of bromine atoms into this scaffold—either on the aromatic
ring (C4—C7) or as a transient directing group at C2—unlocks new dimensions of reactivity.
Bromination serves three critical functions:

» Electronic Tuning: Modulating the Lewis basicity of the amine or acidity of the hydroxyl group
via inductive electron withdrawal.

« Steric Optimization: Increasing bulk to refine the chiral pocket.

* Synthetic Handle: Providing a site for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to
generate extended Tt-systems or bidentate ligands (e.g., SPINOL analogs).
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Structural & Physicochemical Properties
Conformational Rigidity

Unlike flexible acyclic amino alcohols (e.g., ephedrine), the indanol skeleton is conformationally
locked. The five-membered ring fused to the benzene core forces the C1l-amine and C2-
hydroxyl groups into a defined spatial arrangement.

o Cis-Configuration: The cis-relationship allows for bidentate coordination to metals (Ti, Zn,
Cu) or boron centers with a "bite angle" that favors specific transition state geometries.

o Bromine Impact: A bromine substituent at the C4 or C7 position introduces significant steric
bulk orthogonal to the coordination plane, often enhancing enantioselectivity in sterically
demanding reactions (e.g., Diels-Alder).

Electronic Effects of Bromination

Bromine is electron-withdrawing by induction (-1) but electron-donating by resonance (+M), with
the inductive effect generally dominating in non-conjugated positions.

e pKa Modulation: Bromination on the aromatic ring decreases the pKa of the phenol/alcohol
and the conjugate acid of the amine. This is critical in Brgnsted acid catalysis where stronger
hydrogen bond donation is required.

e Halogen Bonding: In specific ligand designs, the bromine atom can act as a halogen bond
donor (o-hole interaction) to carbonyl or nitro groups on substrates, providing a secondary
stereocontrolling element [1].

Solubility and Stability

Brominated indanols generally exhibit lower water solubility but higher solubility in non-polar
organic solvents (DCM, Toluene) compared to their non-halogenated parents, aiding their use
in homogeneous catalysis. They are stable solids, often crystallizable, which facilitates optical
resolution.

Synthesis of Brominated Indanol Scaffolds
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The synthesis of these scaffolds often relies on the resolution of racemic mixtures or
asymmetric hydroxylation. A key pathway involves the bromoindanol intermediate.

Protocol: Synthesis via Bromoindanol Intermediate

This route utilizes the formation of trans-2-bromo-1-indanol followed by Ritter-type
displacement to invert the center and achieve the cis-aminoindanol configuration.

Step-by-Step Methodology:

e Bromohydrin Formation: Treat Indene with NBS (N-bromosuccinimide) in aqueous acetone.
The water attacks the bromonium ion from the back, yielding trans-2-bromo-1-indanol.

o Epoxide Formation (Optional): Treatment with base (KOH) yields indene oxide.
» Ritter Reaction (Inversion):
o Reagents: Indene oxide (or bromoindanol directly), Acetonitrile, fuming H2SOa.

o Mechanism: Acid-catalyzed ring opening by acetonitrile (SN2) inverts the configuration at
C1, resulting in the cis-oxazoline intermediate.

o Hydrolysis: Acidic hydrolysis opens the oxazoline to yield cis-1-amino-2-indanol.

» Enzymatic Resolution: If starting from racemic material, the resulting amino indanol can be
resolved using Pseudomonas cepacia lipase or via diastereomeric salt formation with
mandelic acid [2].

Note on Aromatic Bromination: To access ring-brominated derivatives (e.g., 6-bromo-cis-1-
amino-2-indanol), one typically starts with 6-bromoindene or 6-bromo-1-indanone, following the
same sequence.

Visualization: Synthesis Pathway
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Figure 1: Synthetic route from Indene to cis-1-Amino-2-indanol via the bromoindanol pathway,
highlighting the stereochemical inversion.

Applications in Asymmetric Catalysis
Chiral Oxazaborolidine Catalysts (CBS Reduction)

The most prominent application is the formation of oxazaborolidines for the enantioselective
reduction of prochiral ketones.[1]

e Mechanism: The cis-1-amino-2-indanol condenses with borane (BHs) or methylboronic acid
to form a rigid bicyclic oxazaborolidine.

» Role of Scaffold: The "wall" of the indane ring blocks one face of the boron center. If the
aromatic ring is brominated (e.g., at C7), the increased steric bulk can enhance selectivity for
smaller substrates by creating a tighter chiral pocket.

Diethylzinc Addition to Aldehydes

Brominated indanol ligands catalyze the addition of Et2Zn to aldehydes.

o Performance: Ligands derived from cis-1-amino-2-indanol typically yield secondary alcohols
with >95% ee.[2]

o Bromine Advantage: 1-Substituted-2-(N,N-dialkylamino)-1-indanol derivatives with bromine
substituents have shown increased catalytic activity due to the modified Lewis acidity of the
zinc complex [3].

Pharmaceutical Case Study: Indinavir

The cis-1-amino-2-indanol scaffold is the chiral core of Indinavir (Crixivan), an HIV protease
inhibitor.[3][4]

e Function: The hydroxyethylene isostere mimics the transition state of peptide hydrolysis.

o Synthesis: Merck's synthesis relies heavily on the efficient resolution and functionalization of
this scaffold. While Indinavir itself is not brominated, brominated analogs are used in SAR
(Structure-Activity Relationship) studies to optimize potency and metabolic stability.
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Quantitative Comparison of Indanol Derivatives

The following table summarizes the key properties of the parent scaffold versus brominated
variants used in catalysis.

Scaffold . Electronic . Primary
. Substituent Steric Bulk L
Variant Effect Application

CBS Reduction,
Parent H Neutral Moderate HIV Protease

Inhibitors

Suzuki Coupling
4-Bromo Br (C4) e- Withdrawing High (Proximal) for Ligand
Extension

Steric blocking in

7-Bromo Br (C7) e- Withdrawing High (Distal) ]
Diels-Alder rxns
Enhanced Lewis
) Strong e- S
5,6-Dibromo Br (C5, C6) i ] Moderate Acidity in Metal
Withdrawing

Complexes

Experimental Protocol: Preparation of
Oxazaborolidine Catalyst

Objective:In situ generation of the catalyst for the asymmetric reduction of acetophenone.
o Catalyst Formation:

o In a flame-dried Schlenk flask under Argon, dissolve (1S,2R)-cis-1-amino-2-indanol (1.0
eq) in dry THF.

o Add Trimethylboroxine (0.33 eq) or BH3-THF (1.0 eq).

o Reflux for 1 hour to remove water (if using boroxine) or stir at RT for 1 hour (if using
borane).
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e Reduction:
o Cool the mixture to -20°C.
o Add BHs-THF (0.6 eq, stoichiometric reductant).
o Slowly add Acetophenone (dissolved in THF) over 1 hour.
e Quench & Workup:
o Quench with MeOH (caution: Hz evolution).
o Partition between Et20 and 1M HCI. Wash organic layer with brine, dry over Na2S0Oa.[5]

o Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Visualization: Catalytic Cycle (CBS Reduction)
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Figure 2: Catalytic cycle of the CBS reduction utilizing the cis-1-amino-2-indanol scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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